molecular formula C23H17Cl2N3OS B11547294 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

Cat. No.: B11547294
M. Wt: 454.4 g/mol
InChI Key: PXDKRXYOZOKYHC-VULFUBBASA-N
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Description

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups, including dichlorobenzylidene, methoxyphenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone intermediate. This intermediate is then cyclized with 4-methoxybenzaldehyde and phenyl isothiocyanate under basic conditions to yield the final thiazole product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • (2,4-dichlorobenzylidene)-malononitrile
  • Ethyl 2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17Cl2N3OS

Molecular Weight

454.4 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C23H17Cl2N3OS/c1-29-19-11-8-15(9-12-19)21-22(16-5-3-2-4-6-16)30-23(27-21)28-26-14-17-7-10-18(24)13-20(17)25/h2-14H,1H3,(H,27,28)/b26-14+

InChI Key

PXDKRXYOZOKYHC-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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